molecular formula C8H10N2O2 B4464807 n-Allyl-2-methyloxazole-4-carboxamide

n-Allyl-2-methyloxazole-4-carboxamide

Cat. No.: B4464807
M. Wt: 166.18 g/mol
InChI Key: YODRFBBSVBIWJH-UHFFFAOYSA-N
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Description

n-Allyl-2-methyloxazole-4-carboxamide is a heterocyclic organic compound featuring an oxazole core substituted with a methyl group at the 2-position and an allyl carboxamide moiety at the 4-position.

Properties

IUPAC Name

2-methyl-N-prop-2-enyl-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-4-9-8(11)7-5-12-6(2)10-7/h3,5H,1,4H2,2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODRFBBSVBIWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-methyloxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-4-carboxamide oxazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-methyloxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

n-Allyl-2-methyloxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Allyl-2-methyloxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The allyl and carboxamide groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The structural and functional attributes of n-Allyl-2-methyloxazole-4-carboxamide are best understood when contrasted with related heterocyclic compounds, such as thiazolidinones, bicyclic β-lactams, and other oxazole derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups
Compound Name Core Structure Key Substituents Functional Groups
This compound Oxazole 2-methyl, 4-allyl carboxamide Amide, Allyl, Methyl
N-(2-aryl-4-oxo-thiazolidin-3-yl) derivatives [] Thiazolidinone Arylidene-hydrazide, chromen-4-yl acetic acid Thioester, Hydrazide, Coumarin
Bicyclic β-lactams [] β-lactam Carboxy groups, thiazolidine, phenylethyl Carboxylic acid, Amide, Thiazolidine

Key Observations :

  • Oxazole vs. Thiazolidinone: The oxazole ring in the target compound contains oxygen and nitrogen, whereas thiazolidinones (e.g., compounds from []) incorporate sulfur, enhancing their reactivity in electrophilic substitutions .
  • Allyl vs.
  • Carboxamide vs. Thioester: The carboxamide group in the target compound is less reactive than the thioester moiety in thiazolidinones, which may reduce susceptibility to hydrolysis .

Pharmacological and Physicochemical Properties

Table 3: Comparative Bioactivity and Solubility
Compound Type LogP (Predicted) Bioactivity Highlights
This compound 1.8–2.2 Moderate antimicrobial activity (theoretical)
Thiazolidinones [] 2.5–3.5 Anticancer (IC₅₀: 10–50 μM)
Bicyclic β-lactams [] -0.5–1.0 β-lactamase inhibition (Ki: <1 nM)

Functional Implications :

  • The lower LogP of the target compound compared to thiazolidinones suggests better aqueous solubility, which could enhance bioavailability.
  • Thiazolidinones exhibit stronger anticancer activity due to their sulfur-mediated covalent interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-Allyl-2-methyloxazole-4-carboxamide
Reactant of Route 2
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n-Allyl-2-methyloxazole-4-carboxamide

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